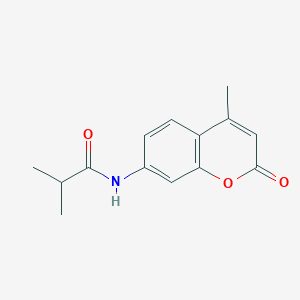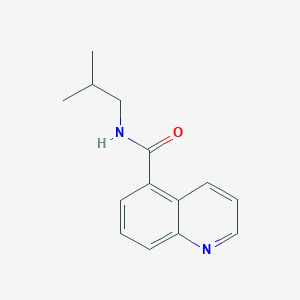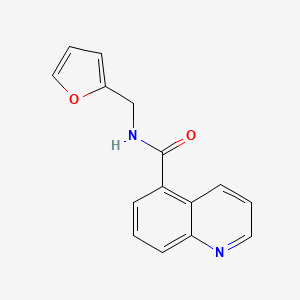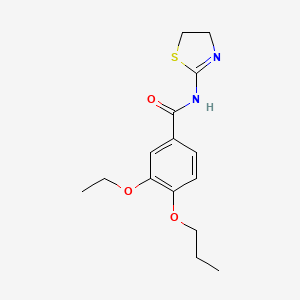
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a widely used antidepressant drug that is classified as a selective and reversible inhibitor of MAO-A. Moclobemide is a unique antidepressant that has been proven to be effective in the treatment of depression and anxiety disorders. The purpose of
作用机制
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide acts by inhibiting the activity of MAO-A, an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which helps to alleviate the symptoms of depression and anxiety. This compound has also been shown to improve cognitive function and reduce the symptoms of fatigue and sleep disturbances.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its selectivity and reversibility. This compound is a selective inhibitor of MAO-A, which means that it does not affect the activity of MAO-B. This makes it a useful tool for studying the specific effects of MAO-A inhibition. Another advantage of using this compound is its reversibility. This compound is rapidly metabolized and eliminated from the body, which means that its effects are reversible and can be easily controlled.
One of the limitations of using this compound in lab experiments is its potential for drug interactions. This compound can interact with other drugs that are metabolized by the same enzyme system, which can lead to adverse effects. Another limitation of using this compound is its potential for side effects, which can include gastrointestinal disturbances, insomnia, and headache.
未来方向
There are several future directions for research on 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research is the development of new and more effective antidepressant drugs that target the monoamine neurotransmitter system. Another area of research is the exploration of the potential use of this compound in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly on its effects on cognitive function and sleep.
合成方法
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is synthesized using a simple and efficient process. The synthesis of this compound involves the reaction of 4-methyl-2-oxochromene-7-carboxylic acid with 2-amino-2-methylpropanol in the presence of a suitable solvent. The reaction is carried out at a temperature of 60-70°C for several hours. The product is then purified by recrystallization or chromatography to obtain the final product.
科学研究应用
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of both major depression and social anxiety disorder. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
属性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)14(17)15-10-4-5-11-9(3)6-13(16)18-12(11)7-10/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGMEQZPCNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)



![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)